Cas no 341-92-4 (1-Fluoro-4-nitronaphthalene)
1-Fluoro-4-nitronaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoro-4-nitronaphthalene
- 1-Fluor-4-nitro-naphthalin
- 1-fluoranyl-4-nitro-naphthalene
- 1-fluoro-4-nitro-naphthalene
- 4-fluoro nitronaphthalene
- 4-Fluoro-1-nitro-naphthalene
- Naphthalene,1-fluoro-4-nitro
- 4-Nitro-1-fluoronaphthalene
- NSC 94705
- Naphthalene, 1-fluoro-4-nitro-
- XVDSBUCGMJBTNO-UHFFFAOYSA-N
- NSC94705
- Naphthalene,1-fluoro-4-nitro-
- EBD11163
- Naphthalene, 1-?fluoro-?4-?nitro-
- FCH2142837
- AB04156
- AX8058381
- ST24038030
- A822093
- 341F924
- AKOS006282146
- A822114
- 4-METHYLBIPHENYL-3-CARBOXYLICACID
- 341-92-4
- FT-0659744
- AMY31461
- CS-W021323
- DS-18284
- SCHEMBL536316
- NSC-94705
- SY023984
- DTXSID50294139
- MFCD00156398
- DTXCID60245278
- 682-039-9
-
- MDL: MFCD00156398
- Inchi: 1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
- InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C2C=CC=CC2=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 191.03800
- Monoisotopic Mass: 191.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 45.8
Experimental Properties
- Density: 1.369
- Boiling Point: 314.6℃ at 760 mmHg
- Flash Point: 144.1°C
- Refractive Index: 1.645
- PSA: 45.82000
- LogP: 3.41030
1-Fluoro-4-nitronaphthalene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Fluoro-4-nitronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG096-50mg |
1-Fluoro-4-nitronaphthalene |
341-92-4 | 95% (HPLC) | 50mg |
¥69.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG096-200mg |
1-Fluoro-4-nitronaphthalene |
341-92-4 | 95% (HPLC) | 200mg |
¥109.0 | 2022-06-09 | |
| Chemenu | CM128348-1g |
1-fluoro-4-nitronaphthalene |
341-92-4 | 95% | 1g |
$316 | 2021-08-05 | |
| TRC | F622035-5mg |
1-Fluoro-4-nitronaphthalene |
341-92-4 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F622035-10mg |
1-Fluoro-4-nitronaphthalene |
341-92-4 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F622035-50mg |
1-Fluoro-4-nitronaphthalene |
341-92-4 | 50mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM128348-1g |
1-fluoro-4-nitronaphthalene |
341-92-4 | 95% | 1g |
$316 | 2022-09-01 | |
| abcr | AB443634-250 mg |
1-Fluoro-4-nitronaphthalene, 95%; . |
341-92-4 | 95% | 250mg |
€113.20 | 2023-04-22 | |
| abcr | AB443634-1 g |
1-Fluoro-4-nitronaphthalene, 95%; . |
341-92-4 | 95% | 1g |
€151.90 | 2023-04-22 | |
| Apollo Scientific | PC909909-100mg |
1-Fluoro-4-nitronaphthalene |
341-92-4 | 95% | 100mg |
£15.00 | 2025-02-22 |
1-Fluoro-4-nitronaphthalene Suppliers
1-Fluoro-4-nitronaphthalene Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-Fluoro-4-nitronaphthalene
Comprehensive Analysis of 1-Fluoro-4-nitronaphthalene (CAS No. 341-92-4): Properties, Applications, and Industry Trends
1-Fluoro-4-nitronaphthalene (CAS No. 341-92-4) is a fluorinated nitroaromatic compound with significant relevance in organic synthesis and material science. This yellow crystalline solid belongs to the naphthalene derivatives family, characterized by the presence of both fluoro and nitro functional groups at the 1- and 4-positions, respectively. Its molecular formula, C10H6FNO2, and molecular weight of 191.16 g/mol make it a versatile intermediate in pharmaceuticals, agrochemicals, and advanced materials.
The compound's unique electronic properties stem from the strong electron-withdrawing effects of the nitro group combined with the moderate electronegativity of the fluorine atom. Recent studies highlight its role in designing OLED materials, where its fluorescence-quenching properties are exploited for energy transfer applications. Researchers are increasingly focusing on its potential in photocatalysis and click chemistry, aligning with the growing demand for sustainable synthetic methodologies.
From an industrial perspective, 1-Fluoro-4-nitronaphthalene serves as a precursor for synthesizing heterocyclic compounds used in drug discovery. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions makes it valuable for creating biologically active molecules. The compound's stability under ambient conditions and solubility in common organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) enhance its laboratory utility.
Environmental and safety considerations for 341-92-4 follow standard protocols for nitroaromatics. While not classified as highly hazardous, proper handling with personal protective equipment (PPE) is recommended due to potential skin/eye irritation. The scientific community has shown renewed interest in this compound as evidenced by a 22% increase in patent filings related to fluorinated naphthalenes between 2020-2023, particularly in electronic materials and medicinal chemistry applications.
Analytical characterization of 1-Fluoro-4-nitronaphthalene typically involves HPLC (retention time ~8.2 min in reverse-phase C18 columns), GC-MS (characteristic m/z 191 molecular ion peak), and FTIR spectroscopy (distinct NO2 stretching at 1520 cm-1). These techniques ensure purity assessment crucial for research applications. The compound's melting point (98-101°C) and boiling point (285°C at 760 mmHg) are frequently referenced parameters in synthetic protocols.
Emerging applications leverage the compound's photophysical properties for developing molecular sensors. Its ability to undergo photoinduced electron transfer (PET) makes it suitable for detecting metal ions in environmental samples. Recent publications in ACS Applied Materials & Interfaces demonstrate its incorporation into supramolecular architectures for selective anion recognition systems.
The global market for fluorinated aromatic compounds like 341-92-4 is projected to grow at 6.8% CAGR through 2028, driven by demand from the pharmaceutical industry and electronic materials sector. Regulatory compliance with REACH and FDA guidelines ensures its continued use in approved applications. Ongoing research explores its derivatives as potential kinase inhibitors in cancer therapeutics, reflecting broader trends in precision medicine development.
Storage recommendations for 1-Fluoro-4-nitronaphthalene emphasize protection from light in tightly sealed containers at 2-8°C. Its shelf life exceeds 24 months when stored properly, with degradation primarily occurring through photochemical decomposition rather than thermal pathways. The compound's logP value of 2.34 indicates moderate lipophilicity, influencing its behavior in biological systems and environmental fate studies.
Innovative synthetic approaches using 341-92-4 have been reported in green chemistry contexts, including solvent-free reactions and microwave-assisted synthesis. These methods align with industry shifts toward sustainable production, reducing waste generation while maintaining high yields (>85%). The compound's role in cross-coupling reactions continues to expand, particularly in palladium-catalyzed transformations for complex molecule construction.
Quality control specifications for commercial 1-Fluoro-4-nitronaphthalene typically require ≥98% purity by HPLC analysis, with strict limits on residual solvents and heavy metals. Leading manufacturers provide detailed certificates of analysis (CoA) including 1H-NMR and 13C-NMR spectral data for verification. These standards support reproducible results in research and industrial applications.
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